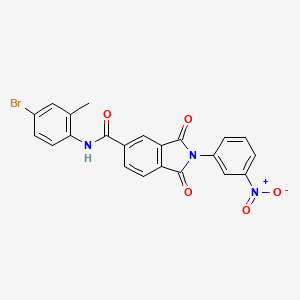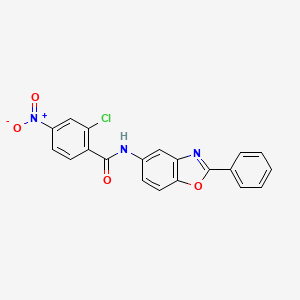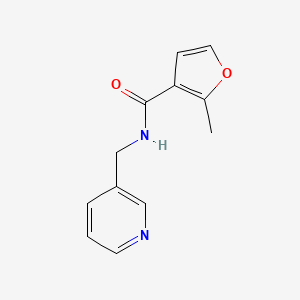
N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the isoindoline family and has been found to have numerous applications in various scientific fields. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity through the inhibition of topoisomerase IIα, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and developing new anticancer drugs. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One of the most promising directions is the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Finally, the synthesis process for this compound could be optimized to make it more efficient and cost-effective, which would make it more accessible for use in lab experiments.
In conclusion, N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a complex chemical compound with numerous applications in various scientific fields. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and potential as a source for new antibiotics make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-2-methylaniline and 3-nitrophthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to cyclization and subsequent condensation to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to have numerous applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O5/c1-12-9-14(23)6-8-19(12)24-20(27)13-5-7-17-18(10-13)22(29)25(21(17)28)15-3-2-4-16(11-15)26(30)31/h2-11H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHPYVDZGXOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5970937.png)




![2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970959.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970960.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)